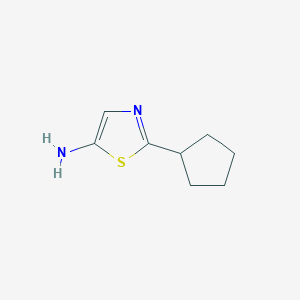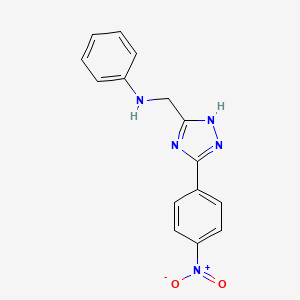
N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(4-Nitrophényl)-1H-1,2,4-triazol-3-yl)méthyl)aniline est un composé qui présente un cycle triazole substitué par un groupe nitrophényle et une partie aniline
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-((5-(4-Nitrophényl)-1H-1,2,4-triazol-3-yl)méthyl)aniline implique généralement la réaction de la 4-nitrophénylhydrazine avec un aldéhyde approprié pour former un intermédiaire hydrazone. Cet intermédiaire est ensuite cyclisé pour former le cycle triazole. La dernière étape implique la substitution nucléophile du triazole par l'aniline dans des conditions appropriées .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale impliquerait l'adaptation de la synthèse en laboratoire en utilisant des conditions de réaction et des catalyseurs optimisés pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
N-((5-(4-Nitrophényl)-1H-1,2,4-triazol-3-yl)méthyl)aniline peut subir divers types de réactions chimiques, notamment :
Oxydation : le groupe nitrophényle peut être oxydé pour former des dérivés nitro.
Réduction : le groupe nitro peut être réduit en groupe amino.
Substitution : le cycle triazole peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : des agents réducteurs comme l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées à l'aide de bases comme l'hydrure de sodium ou le carbonate de potassium.
Principaux produits
Oxydation : dérivés nitro du composé.
Réduction : dérivés amino du composé.
Substitution : divers dérivés de triazole substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
N-((5-(4-Nitrophényl)-1H-1,2,4-triazol-3-yl)méthyl)aniline a plusieurs applications de recherche scientifique :
Chimie : utilisé comme élément de base dans la synthèse organique et comme ligand en chimie de coordination.
Biologie : étudié pour son potentiel en tant qu'agent antimicrobien et anticancéreux.
Médecine : exploré pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de matériaux et de colorants avancés.
Mécanisme d'action
Le mécanisme d'action de N-((5-(4-Nitrophényl)-1H-1,2,4-triazol-3-yl)méthyl)aniline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe nitrophényle peut subir des réactions redox, conduisant à la génération d'espèces réactives de l'oxygène (ROS) qui peuvent induire des dommages cellulaires. Le cycle triazole peut interagir avec les enzymes et les récepteurs, modulant leur activité et conduisant à divers effets biologiques .
Applications De Recherche Scientifique
N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Nitroaniline : structure similaire mais sans le cycle triazole.
N-Méthylaniline : structure similaire mais sans les groupes nitrophényle et triazole.
2,4-Dinitroaniline : contient deux groupes nitro mais sans le cycle triazole.
Unicité
N-((5-(4-Nitrophényl)-1H-1,2,4-triazol-3-yl)méthyl)aniline est unique en raison de la présence à la fois des parties nitrophényle et triazole, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C15H13N5O2 |
|---|---|
Poids moléculaire |
295.30 g/mol |
Nom IUPAC |
N-[[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C15H13N5O2/c21-20(22)13-8-6-11(7-9-13)15-17-14(18-19-15)10-16-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,17,18,19) |
Clé InChI |
LAKJPOXWGAEWKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


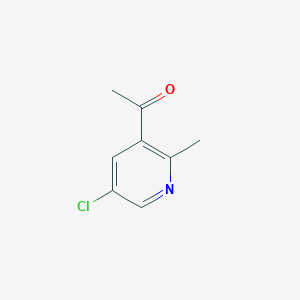
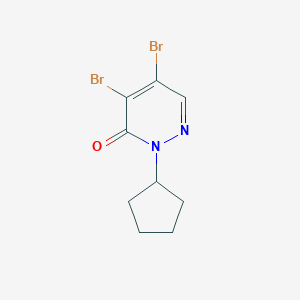
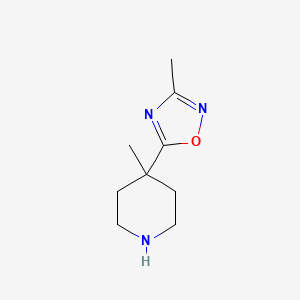


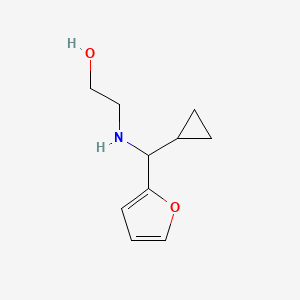
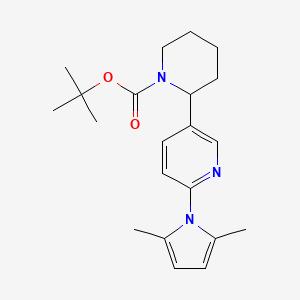
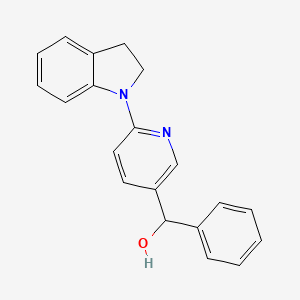
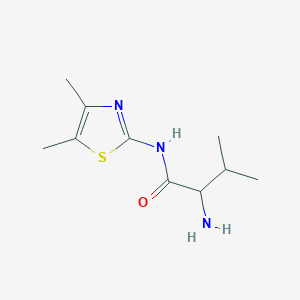
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11812020.png)
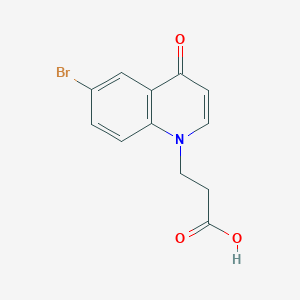
![1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11812025.png)

